molecular formula C18H19N5O4S B2987954 N-(4-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 897453-48-4

N-(4-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No.: B2987954
CAS No.: 897453-48-4
M. Wt: 401.44
InChI Key: JXKRHDSIDCPDRL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis and Molecular Docking

A study focused on the antiviral molecule "N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide" highlighted its characterization through vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations. This compound's optimized geometry, stereo-electronic interactions, and vibrational spectral analysis were explored, demonstrating potential antiviral activities. In-silico docking showed inhibition activity against viruses, suggesting applications in antiviral research and pharmacokinetics (Mary et al., 2022).

Synthesis and Pharmacological Evaluation

Another study involved the synthesis and pharmacological evaluation of "N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides." These compounds exhibited potential antibacterial activities against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. This suggests their potential use in developing new antibacterial agents and studying enzyme inhibition mechanisms (Siddiqui et al., 2014).

Antibacterial and Anti-enzymatic Potential

Research on "N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" demonstrated their antibacterial and anti-enzymatic potential. The study highlighted the synthesis and evaluation of these compounds, with some showing significant activity against gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme, suggesting uses in addressing bacterial infections and studying enzymatic activity (Nafeesa et al., 2017).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-10(24)11-5-7-12(8-6-11)19-13(25)9-28-17-20-14-15(21(17)2)22(3)18(27)23(4)16(14)26/h5-8H,9H2,1-4H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKRHDSIDCPDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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